![molecular formula C21H20ClN5O3S B2534907 1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-57-7](/img/structure/B2534907.png)
1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Antagonist Activities : This compound is synthesized as part of a group including 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, exhibiting potent 5-HT2 antagonist activity. Such compounds have potential applications in neurochemistry and pharmacology, specifically targeting serotonin receptors (Watanabe et al., 1993).
Antimicrobial Activities : Various 1,2,4-triazole derivatives, including this compound, have been studied for their antimicrobial activities. Some compounds in this category demonstrated good to moderate activities against test microorganisms, suggesting potential in antimicrobial research (Bektaş et al., 2007).
Synthesis and Antimicrobial Evaluation : Related azole derivatives, including 1,2,4-triazoles, have been synthesized and evaluated for their antimicrobial activities. This points to a broader application in developing new antimicrobial agents (Başoğlu et al., 2013).
Inotropic Evaluation for Cardiovascular Research : Studies have synthesized derivatives of this compound for evaluation in cardiovascular research, particularly for their inotropic effects. This can be significant in developing treatments for heart conditions (Liu et al., 2009).
Molecular Docking Studies : Research involving piperazine and triazolo-pyrazine derivatives, which are structurally similar, included molecular docking studies. These studies are crucial for understanding the interaction of such compounds with biological targets, potentially leading to new drug discoveries (Patil et al., 2021).
Conformational Analysis and Drug Design
Butyrophenones with Neurological Receptor Affinity : Research on conformationally restricted butyrophenones related to this compound, targeting dopamine and serotonin receptors, contributes to the development of antipsychotic drugs. This demonstrates the compound's relevance in neuroscience and pharmacology (Raviña et al., 2000).
Receptor Antagonist Activities : Studies involving 5-arylfuran-2-carboxamide derivatives, similar in structure, have explored their potential as urotensin-II receptor antagonists. These findings are significant in the field of receptor biology and drug design (Lim et al., 2019).
Bicyclic Triazole Derivatives as Antagonists : Bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related, have been investigated for their 5-HT2 antagonist activity. This is crucial for developing treatments targeting serotonin systems (Watanabe et al., 1992).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can inhibit calcium mobilization in cells overexpressing certain receptors . This suggests that 1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide may also interact with its targets to modulate cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have demonstrated various biological activities, such as anticancer activity . This suggests that this compound may also have significant molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-3-12(4-6-14)16(26-9-7-13(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-2-1-11-30-15/h1-6,11,13,16,29H,7-10H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXWVSUJBGKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

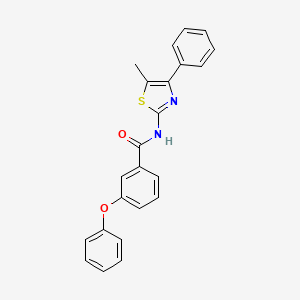

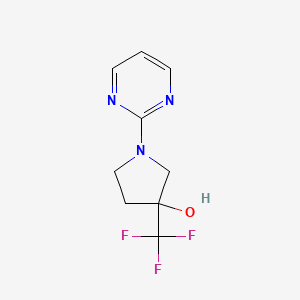
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)

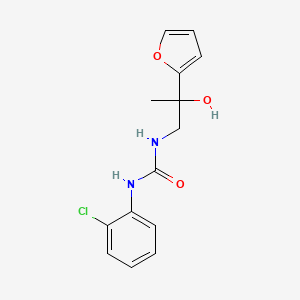
![1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2534836.png)

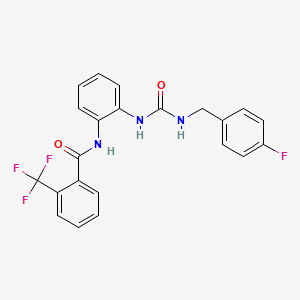

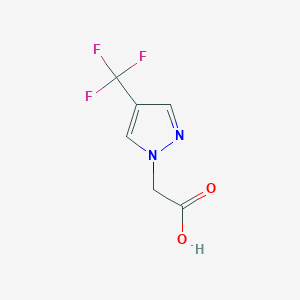
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)